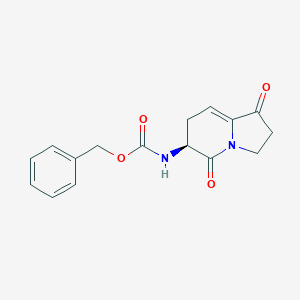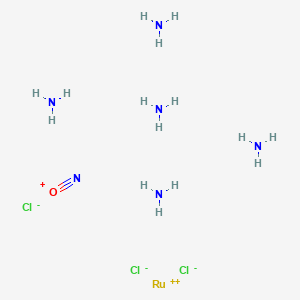
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists.
作用機序
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ by 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 leads to increased fatty acid oxidation, increased glucose uptake, and reduced inflammation. These effects are mediated by the upregulation of genes involved in oxidative metabolism and the downregulation of genes involved in glycolytic metabolism.
Biochemical and Physiological Effects:
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to have several biochemical and physiological effects. In animal studies, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to increase endurance and reduce fatigue by increasing the expression of genes involved in oxidative metabolism. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. In addition, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and the need for expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions for research on 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516. One area of interest is its potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential for the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 and its potential for off-target effects.
合成法
The synthesis of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 involves several steps, including the reaction of 2-bromo-4-methylpyridine with 3-isopropoxyaniline, followed by the reaction of the resulting compound with sodium sulfonate. The final product is obtained after purification using column chromatography. The synthesis of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been extensively studied for its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. In sports medicine, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to improve endurance and performance by increasing the expression of genes involved in oxidative metabolism and reducing the expression of genes involved in glycolytic metabolism. In cancer research, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to improve lipid metabolism and reduce insulin resistance.
特性
分子式 |
C14H17N3O3S |
|---|---|
分子量 |
307.37 g/mol |
IUPAC名 |
4-amino-N-(3-propan-2-yloxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H17N3O3S/c1-10(2)20-12-5-3-4-11(8-12)17-21(18,19)14-9-16-7-6-13(14)15/h3-10,17H,1-2H3,(H2,15,16) |
InChIキー |
AVHMBLHMEUBAHX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CN=C2)N |
正規SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
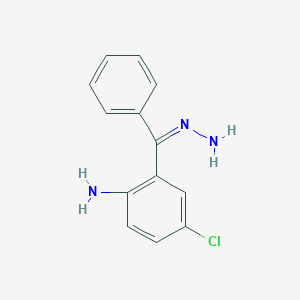
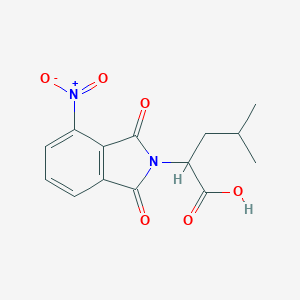

![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


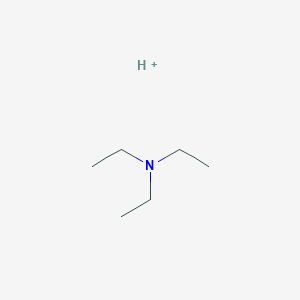
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
